molecular formula C30H36BF4N3OSi B14770815 [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate

[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate

Cat. No.: B14770815
M. Wt: 569.5 g/mol
InChI Key: UYKXUJFLHBKOAT-YCBFMBTMSA-N
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Description

[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrrolo[2,1-c][1,2,4]triazole core through cyclization reactions.
  • Introduction of the trimethylphenyl group via Friedel-Crafts alkylation.
  • Attachment of the diphenylmethoxy group through nucleophilic substitution.
  • Final quaternization to form the triazolium salt with tetrafluoroborate as the counterion.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization steps.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The triazolium ring can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.

Major Products

  • Oxidation products may include quinones and other oxygenated derivatives.
  • Reduction products may include dihydrotriazoles.
  • Substitution products depend on the nucleophile used, leading to various functionalized derivatives.

Scientific Research Applications

Chemistry

  • Used as a ligand in coordination chemistry.
  • Employed in the synthesis of complex organic molecules.

Biology

  • Potential applications in drug discovery and development.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Investigated for its potential as an anticancer or antimicrobial agent.
  • Explored for its role in targeted drug delivery systems.

Industry

  • Utilized in the development of advanced materials.
  • Applied in catalysis for various chemical transformations.

Mechanism of Action

The mechanism by which [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate exerts its effects involves:

    Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate can be compared with other triazolium salts, such as:
    • [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;chloride
    • [diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;bromide

Uniqueness

  • The tetrafluoroborate counterion may impart unique solubility and stability properties.
  • The specific substitution pattern on the triazolium ring may influence its reactivity and biological activity.

Properties

Molecular Formula

C30H36BF4N3OSi

Molecular Weight

569.5 g/mol

IUPAC Name

[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate

InChI

InChI=1S/C30H36N3OSi.BF4/c1-22-19-23(2)29(24(3)20-22)33-21-32-27(17-18-28(32)31-33)30(34-35(4,5)6,25-13-9-7-10-14-25)26-15-11-8-12-16-26;2-1(3,4)5/h7-16,19-21,27H,17-18H2,1-6H3;/q+1;-1/t27-;/m0./s1

InChI Key

UYKXUJFLHBKOAT-YCBFMBTMSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H](CCC3=N2)C(C4=CC=CC=C4)(C5=CC=CC=C5)O[Si](C)(C)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)C(C4=CC=CC=C4)(C5=CC=CC=C5)O[Si](C)(C)C)C

Origin of Product

United States

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